Methyl 2-(4-amino-3-methylphenyl)propanoate
Description
Methyl 2-(4-amino-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group attached to a methylphenyl ring, which is further connected to a propanoate ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-7-6-9(4-5-10(7)12)8(2)11(13)14-3/h4-6,8H,12H2,1-3H3 |
InChI Key |
VTIGPYKMAXXKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-methylphenyl)propanoate typically involves the esterification of 2-(4-amino-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(4-amino-3-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate: Similar in structure but with a different substitution pattern on the phenyl ring.
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride: Contains an additional amino group and is used in different applications.
Uniqueness
Methyl 2-(4-amino-3-methylphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
Biological Activity
Methyl 2-(4-amino-3-methylphenyl)propanoate, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an amino group and a propanoate moiety. This configuration contributes to its biological activity by enabling interactions with various biological targets.
The compound's mechanism of action involves its ability to modulate neurotransmitter systems and influence cell signaling pathways. Research indicates that it may interact with glutamate receptors, which play crucial roles in synaptic transmission and plasticity, potentially affecting conditions like epilepsy and depression.
Biological Activities
-
Anticancer Properties
- In Vitro Studies : this compound has shown promising anticancer activity in various cell lines. For instance, studies have indicated its efficacy against liver cancer cells (HepG2), where it demonstrated significant cytotoxic effects .
- Mechanisms : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, although detailed mechanisms are still under investigation.
-
Neuropharmacological Effects
- The compound exhibits potential as a modulator of neurotransmitter systems, particularly influencing glutamate receptors. This interaction suggests possible applications in treating neurological disorders such as depression and anxiety.
-
Anti-inflammatory Activity
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
